2-(3,5-Diaminophenyl)-5-methoxy-4H-1-benzopyran-4-one
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Overview
Description
2-(3,5-Diaminophenyl)-5-methoxy-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring The compound also features two amino groups attached to the phenyl ring and a methoxy group attached to the chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diaminophenyl)-5-methoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the amino and methoxy groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(3,5-Diaminophenyl)-5-methoxy-4H-chromen-4-one may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Diaminophenyl)-5-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromenone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
2-(3,5-Diaminophenyl)-5-methoxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanocomposites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Diaminophenyl)-5-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA and proteins can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Diaminophenyl)-4H-chromen-4-one: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
5-Methoxy-4H-chromen-4-one:
2-(3,5-Diaminophenyl)-5-methoxybenzene: Lacks the chromenone core, leading to different structural and functional characteristics.
Uniqueness
2-(3,5-Diaminophenyl)-5-methoxy-4H-chromen-4-one is unique due to the combination of its chromenone core with amino and methoxy groups. This structural arrangement imparts distinct chemical properties, such as enhanced reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
921942-43-0 |
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Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(3,5-diaminophenyl)-5-methoxychromen-4-one |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-3-2-4-14-16(13)12(19)8-15(21-14)9-5-10(17)7-11(18)6-9/h2-8H,17-18H2,1H3 |
InChI Key |
UASMOUSUBRHMCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC(=CC(=C3)N)N |
Origin of Product |
United States |
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